9-Hydroxynonanoic acid
Overview
Description
9-Hydroxynonanoic acid is a chemical compound derived from oleic acid through various synthesis methods. It serves as a precursor for the production of lactone monomers, leading to the synthesis of biodegradable polylactones, highlighting its significance in the field of sustainable materials development (Liu et al., 2008).
Synthesis Analysis
The synthesis of 9-hydroxynonanoic acid can be achieved through ozonolysis and hydrogenation of methyl oleate, demonstrating the feasibility of producing this compound from oleic acid. This process not only showcases the compound's potential in biopolymer production but also emphasizes the role of metal-catalyzed lactonization in converting 9-hydroxynonanoic acid into valuable monomers for polylactone synthesis (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of 9-hydroxynonanoic acid and its derivatives, such as 1,11-dioxacycloicosane-2,12-dione, has been elucidated using various spectroscopic methods including 1H NMR, 13C NMR, and FTIR. These analyses confirm the structural integrity of 9-hydroxynonanoic acid and its potential as a monomer in polylactone synthesis, showcasing its versatility in polymer chemistry (Liu et al., 2008).
Chemical Reactions and Properties
9-Hydroxynonanoic acid undergoes various chemical reactions, including metal-catalyzed lactonization, which transforms it into cyclic diones. These reactions are pivotal for the synthesis of biodegradable polylactones, indicating the compound's utility in creating eco-friendly materials (Liu et al., 2008).
Physical Properties Analysis
The physical properties of poly(nonanolactones), synthesized from 9-hydroxynonanoic acid, have been characterized using modulated differential scanning calorimetry (MDSC) and thermogravimetric analysis (TGA). These analyses reveal the thermal behavior and stability of the synthesized polymers, contributing to our understanding of their applicability in various industrial and environmental contexts (Liu et al., 2008).
Chemical Properties Analysis
The chemical properties of 9-hydroxynonanoic acid, such as its reactivity in lactonization and potential for polymerization, underscore its utility in the synthesis of biodegradable materials. The ability to convert 9-hydroxynonanoic acid into valuable monomers for polylactone synthesis demonstrates its importance in advancing sustainable material science (Liu et al., 2008).
Scientific Research Applications
- Summary of the Application : 9-Hydroxynonanoic acid is used in the enzymatic production of biopolyesters. It is a valuable building block for producing polyesters and polyamides .
- Methods of Application or Experimental Procedures : The whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid has been investigated. A recombinant Corynebacterium glutamicum, expressing the alcohol/aldehyde dehydrogenases (ChnDE) of Acinetobacter sp. NCIMB 9871, was constructed and used for the production of 1,9-nonanedioic acid from 9-hydroxynonanoic acid . When 9-hydroxynonanoic acid was added to a concentration of 20 mM in the reaction medium, 1,9-nonanedioic acid was produced .
- Results or Outcomes Obtained : 1,9-nonanedioic acid was produced to 16 mM within 8 h by the recombinant C. glutamicum. The dicarboxylic acid was isolated via crystallization and then used for the production of biopolyester by a lipase. For instance, the polyesterification of 1,9-nonanedioic acid and 1,8-octanediol in diphenyl ether by the immobilized lipase B from Candida antarctica led to the formation of the polymer product with the number-average molecular weight (Mn) of approximately 21,000 .
Safety And Hazards
Future Directions
9-Hydroxynonanoic acid is a component of Mupirocin, an antibiotic used against MRSA . With the increasing resistance of microorganisms to Mupirocin, there is a need for the control or improvement of Mupirocin . Therefore, future research could focus on developing new versions of pseudomonic acid (which includes 9-Hydroxynonanoic acid) with better antibacterial properties .
properties
IUPAC Name |
9-hydroxynonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMICRBFKZNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191316 | |
Record name | 9-Hydroxynonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxynonanoic acid | |
CAS RN |
3788-56-5 | |
Record name | 9-Hydroxynonanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3788-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Hydroxynonanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hydroxynonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(7-Hydroxyheptyloxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-HYDROXYNONANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV672SU12G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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